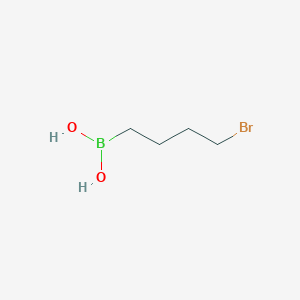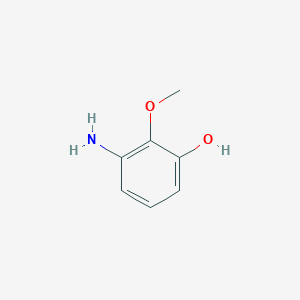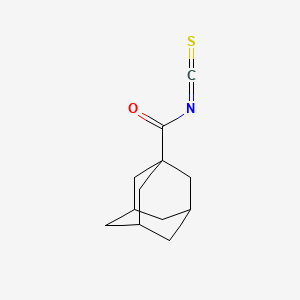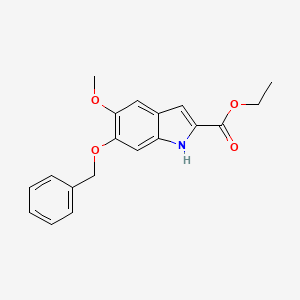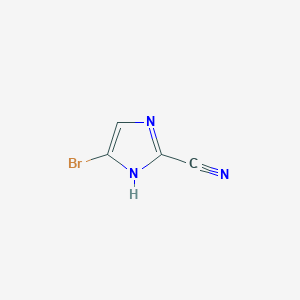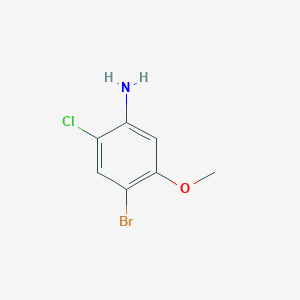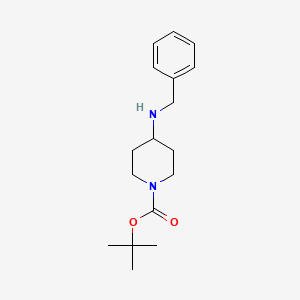
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various research efforts in synthesizing biologically active compounds. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl piperidine-1-carboxylate structures are frequently reported as intermediates in the synthesis of pharmaceuticals, including nociceptin antagonists , antibacterial and anthelmintic agents , and anticancer drugs .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For example, the asymmetric synthesis of a related piperidine dicarboxylate used diastereoselective reduction and isomerization steps, proving to be scalable for large-scale operations . Another synthesis involved a condensation reaction under basic conditions . The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the overall yields varying from moderate to high [4, 6, 8].
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using spectroscopic methods such as LCMS, NMR (both ^1H and ^13C), and IR, as well as CHN elemental analysis [2, 3, 4, 5]. X-ray diffraction studies provide detailed insights into the crystal systems and space groups, as well as unit cell parameters, which are crucial for understanding the three-dimensional architecture of the molecules [2, 3, 7]. DFT analyses are also performed to predict and confirm the molecular geometry and intramolecular interactions [3, 7, 10].
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation to form oxadiazoles , Schiff base formation , and amination reactions . These reactions are essential for the synthesis of compounds with potential biological activities. The reactivity of these intermediates allows for the introduction of various functional groups, which can lead to the development of diverse pharmacologically relevant molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their crystalline nature, as evidenced by X-ray diffraction studies [2, 3, 7]. The compounds exhibit different types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and solid-state architecture [2, 3]. The thermal properties, molecular electrostatic potentials, and frontier molecular orbitals are analyzed using computational methods to understand their stability and reactivity [5, 7, 10].
Applications De Recherche Scientifique
-
Synthesis of Novel Organic Compounds
- Field : Organic Chemistry
- Application : Piperazine derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
- Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
PROTAC Development
- Field : Medicinal Chemistry
- Application : tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
- Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Fentanyl Synthesis
- Field : Medicinal Chemistry
- Application : “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” (also known as 1-boc-4-AP) is used as an intermediate in the manufacture of fentanyl, a powerful synthetic opioid, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
- Method : It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
- Results : Fentanyl is one of the major contributing drugs to the opioid crisis in North America .
-
PROTAC Development
- Field : Medicinal Chemistry
- Application : “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Azetidine and Piperidine Carbamates
- Field : Organic Chemistry
- Application : “tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate” is a useful reagent in the preparation of azetidine and piperidine carbamates .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Controlled Substance Precursor
- Field : Forensic Chemistry
- Application : “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” (also known as 1-boc-4-AP) is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : Fentanyl is one of the major contributing drugs to the opioid crisis in North America. The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
-
PROTAC Development
- Field : Medicinal Chemistry
- Application : “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Azetidine and Piperidine Carbamates
- Field : Organic Chemistry
- Application : “tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate” is a useful reagent in preparation of azetidine and piperidine carbamates .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(benzylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJZIXJMTQNFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572209 | |
| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
CAS RN |
206273-87-2 | |
| Record name | 1,1-Dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206273-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

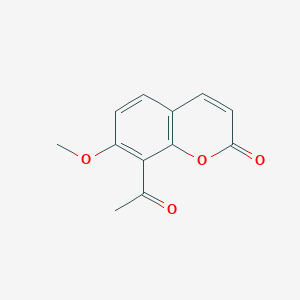

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
